

# regioselective functionalization of the 2,4-Dibromo-1-methyl-1H-imidazole scaffold

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## Compound of Interest

Compound Name: 2,4-Dibromo-1-methyl-1H-imidazole

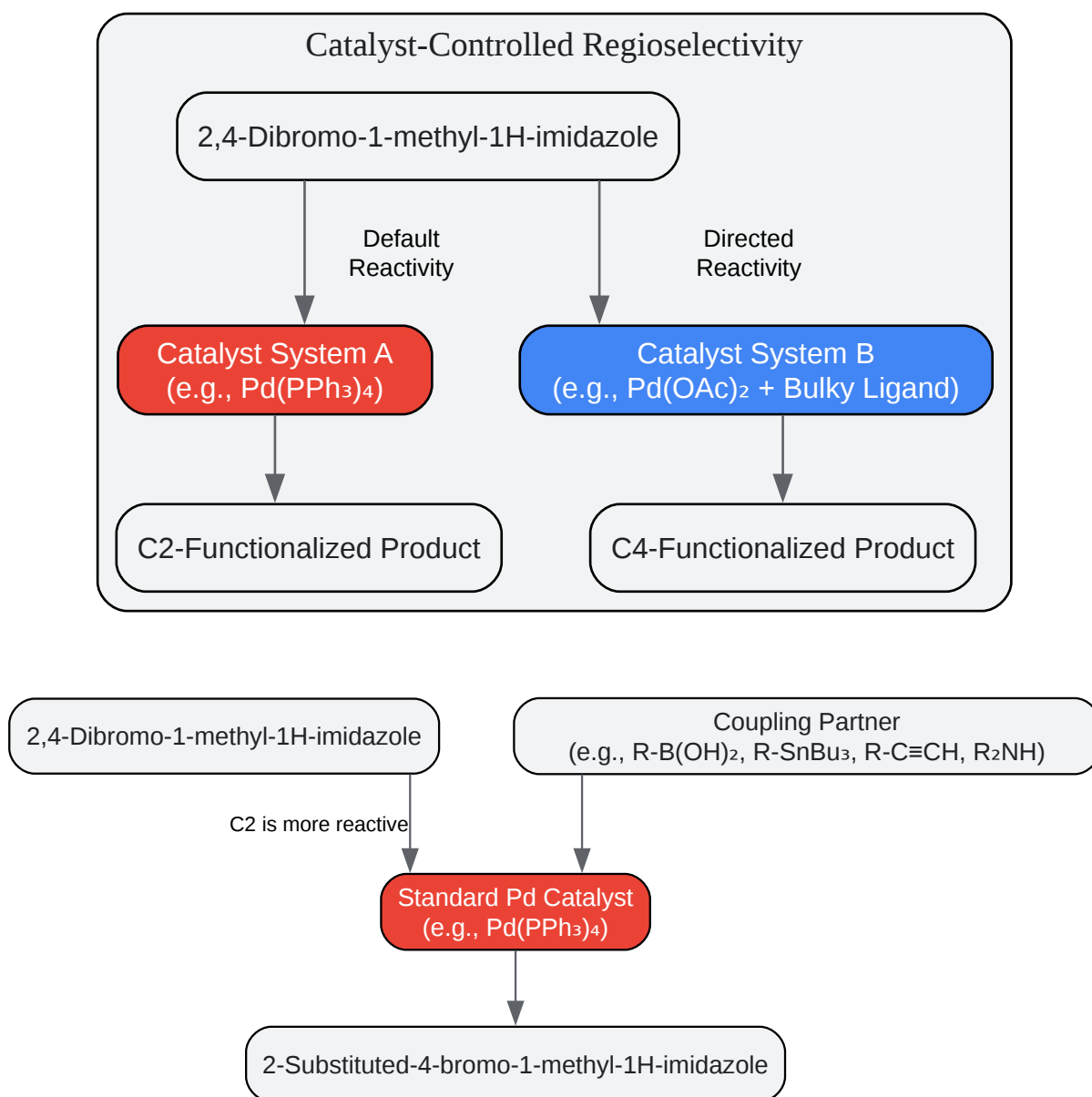
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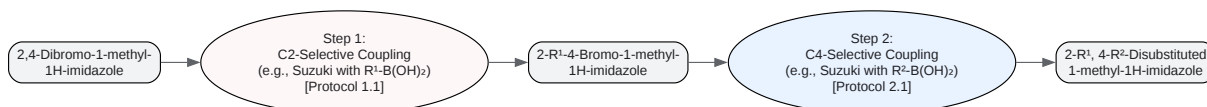
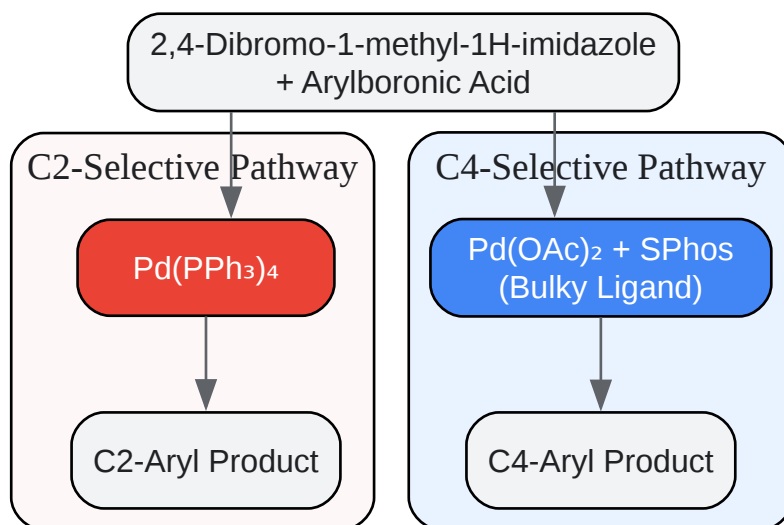
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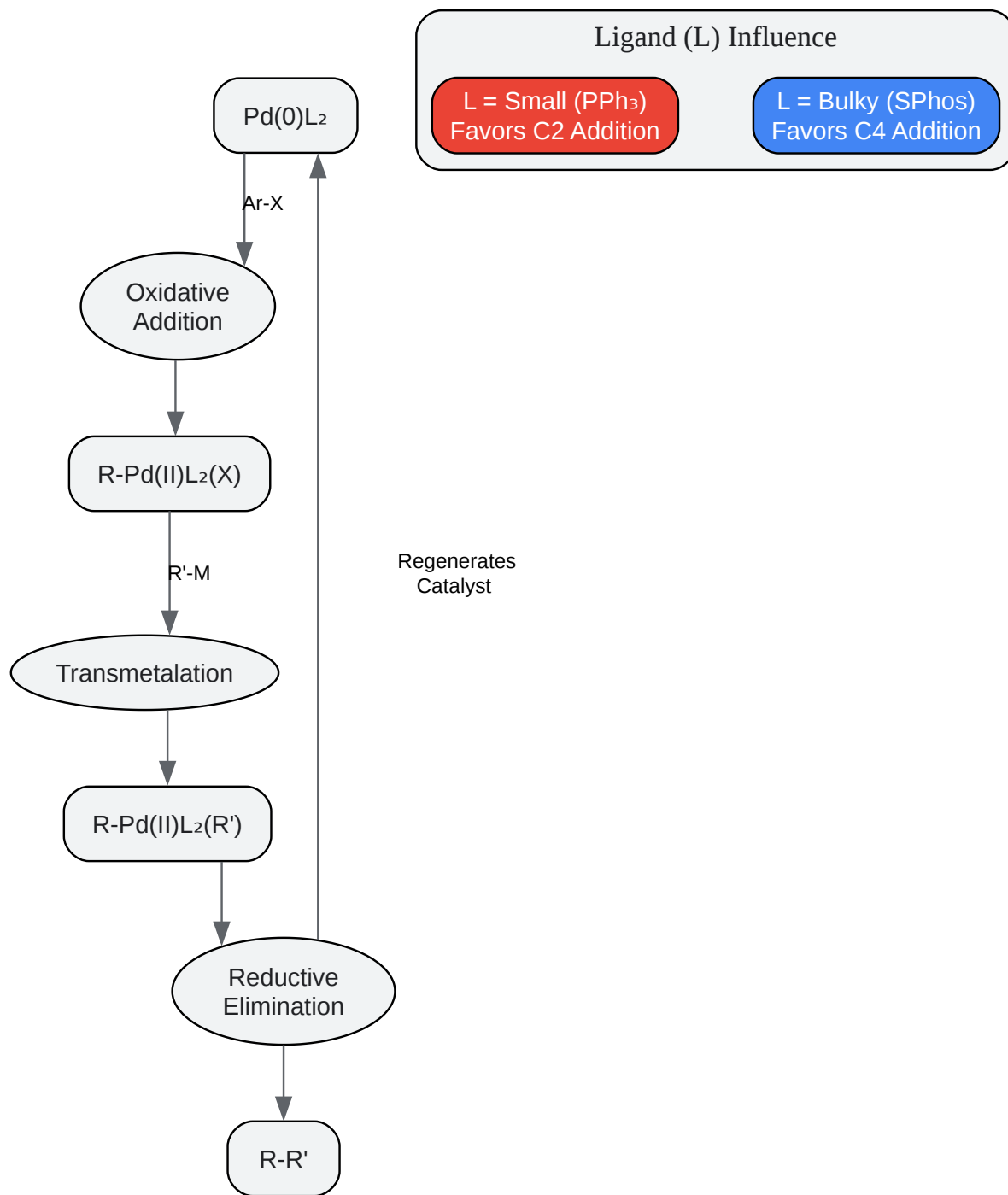
## Understanding the Basis of Regioselectivity

The regiochemical outcome of cross-coupling reactions on dihaloazoles is governed by a combination of electronic and steric factors. In the **2,4-dibromo-1-methyl-1H-imidazole** scaffold, the C2 position is generally more susceptible to oxidative addition by a Pd(0) catalyst. This is attributed to the electronic influence of the two nitrogen atoms, which renders the C2 position more electropositive and the C2-Br bond weaker.<sup>[1]</sup> Consequently, many standard palladium-catalyzed reactions will preferentially occur at this site.

However, the true power of modern synthetic chemistry lies in its ability to manipulate these outcomes. By carefully selecting the palladium catalyst and, more importantly, the supporting phosphine ligand, one can steer the reaction towards the traditionally less reactive C4 position.<sup>[2][3][4]</sup> This principle of "catalyst-controlled regioselectivity" is the central theme of this guide.







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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